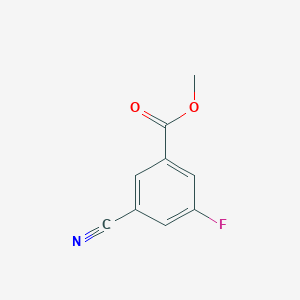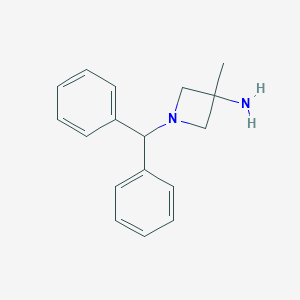
Quercetin 3-(2G-xylosylrutinoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 3-(2G-xylosylrutinoside) is a flavonoid compound that is commonly found in various fruits and vegetables, including apples, onions, and berries. This compound has gained significant attention in recent years due to its potential health benefits, including its antioxidant and anti-inflammatory properties. In
Mechanism Of Action
The mechanism of action of Quercetin 3-(2G-xylosylrutinoside) is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase. It also activates various signaling pathways in the body, which can help regulate cellular functions.
Biochemical And Physiological Effects
Quercetin 3-(2G-xylosylrutinoside) has been found to have various biochemical and physiological effects. It can help prevent oxidative stress, which can lead to cellular damage and disease. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it can help regulate blood sugar levels, improve cardiovascular health, and enhance cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using Quercetin 3-(2G-xylosylrutinoside) in lab experiments is its availability. This compound can be easily synthesized and is readily available for research purposes. Additionally, it has been extensively studied, and its effects are well-documented. However, one limitation of using this compound in lab experiments is its potential variability. The composition of this compound can vary depending on the source, which can affect its effects and reliability in experiments.
Future Directions
There are several future directions for research on Quercetin 3-(2G-xylosylrutinoside). One area of interest is its potential use in cancer treatment. Scientific research has shown that this compound has anti-cancer properties, and further studies could explore its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, future studies could explore the potential of this compound in treating other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, Quercetin 3-(2G-xylosylrutinoside) is a flavonoid compound that has gained significant attention in recent years due to its potential health benefits. This compound has antioxidant and anti-inflammatory properties, and it has been found to have anti-cancer properties as well. While its mechanism of action is not fully understood, it is believed to exert its effects by scavenging free radicals and inhibiting the activity of inflammatory enzymes. Future research could explore its potential in cancer treatment and other areas of disease prevention and treatment.
Synthesis Methods
Quercetin 3-(2G-xylosylrutinoside) can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis is considered the most efficient method of synthesizing this compound. This method involves the use of enzymes, such as glycosyltransferases, to catalyze the reaction between quercetin and xylose.
Scientific Research Applications
Quercetin 3-(2G-xylosylrutinoside) has been extensively studied for its potential health benefits. Scientific research has shown that this compound has antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation in the body. Additionally, it has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
properties
CAS RN |
129235-39-8 |
|---|---|
Product Name |
Quercetin 3-(2G-xylosylrutinoside) |
Molecular Formula |
C32H38O20 |
Molecular Weight |
742.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1 |
InChI Key |
RLTNQOUWXZXZCS-VMMUDTPISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
synonyms |
quercetin 3-O-beta-(2(G)-O-beta-xylopyranosyl-6(G)-O-alpha-rhamnopyranosyl)glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



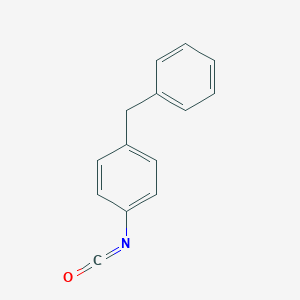
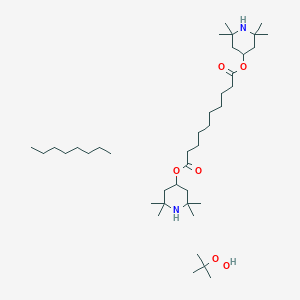
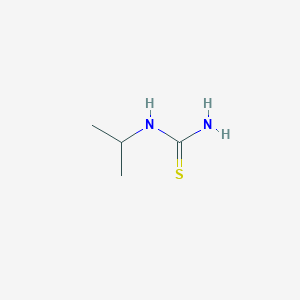

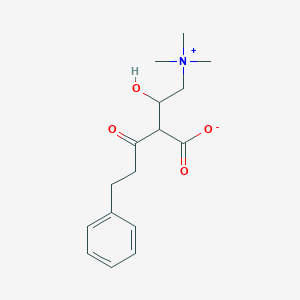
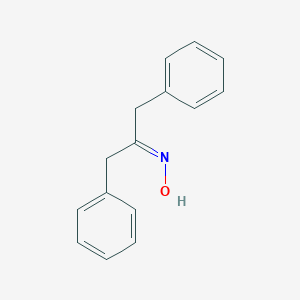
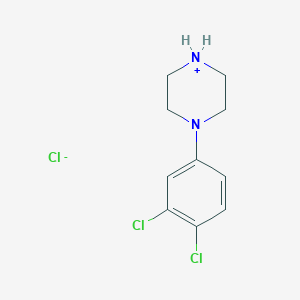
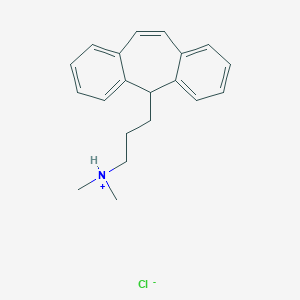


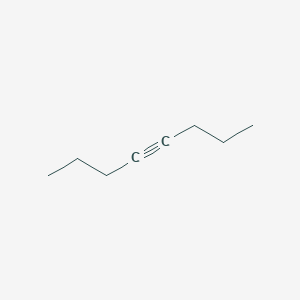
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
